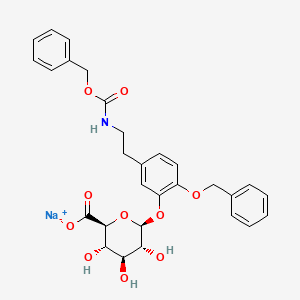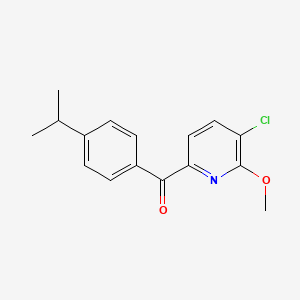
Ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexane carboxylates. This compound is characterized by the presence of an ethyl ester group attached to a cyclohexane ring, which is further substituted with a propan-2-ylamino group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base to form ethyl 4-oxocyclohexane-1-carboxylate. This intermediate is then reacted with isopropylamine under reductive amination conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
Ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxocyclohexane-1-carboxylate: A precursor in the synthesis of the target compound.
Cyclohexanone derivatives: Compounds with similar cyclohexane ring structures but different functional groups.
Amino esters: Compounds with similar ester and amino functionalities but different ring structures.
Propriétés
Formule moléculaire |
C12H23NO2 |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-4-15-12(14)10-5-7-11(8-6-10)13-9(2)3/h9-11,13H,4-8H2,1-3H3 |
Clé InChI |
HQFGBSKJCZWCOR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(CC1)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide](/img/structure/B13867335.png)


![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B13867346.png)
![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)

![3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline](/img/structure/B13867377.png)



![5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B13867406.png)


![[5-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13867416.png)
